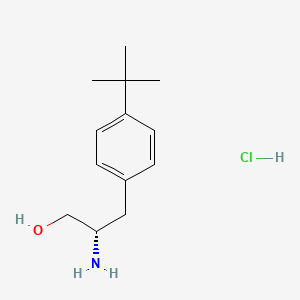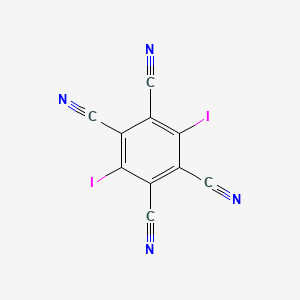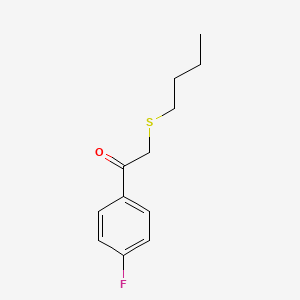![molecular formula C8H6BrNO B13653395 5-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13653395.png)
5-(Bromomethyl)furo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)furo[2,3-b]pyridine: is a heterocyclic compound that contains both furan and pyridine rings. It is characterized by the presence of a bromomethyl group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)furo[2,3-b]pyridine typically involves the bromination of a precursor compound. One common method is the bromination of 5-methylfuro[2,3-b]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods: For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. One approach is to use 5-methylnicotinic acid as the starting material, which undergoes a series of reactions including bromination and cyclization to yield this compound. This method is advantageous due to its high yield and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)furo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Cyclization Reactions: Catalysts like palladium or copper are often employed, along with appropriate ligands and solvents
Major Products: The major products formed from these reactions include various substituted furo[2,3-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: In organic synthesis, 5-(Bromomethyl)furo[2,3-b]pyridine serves as a versatile building block for the construction of more complex molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Its derivatives have been studied for their ability to inhibit key enzymes and signaling pathways involved in cancer progression .
Industry: In the materials science field, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and ability to form stable structures make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which 5-(Bromomethyl)furo[2,3-b]pyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. In medicinal applications, its derivatives have been shown to bind to specific proteins, inhibiting their activity and disrupting cellular processes. For example, some derivatives target the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
5-Bromofuro[2,3-b]pyridine: Similar in structure but lacks the bromomethyl group, which affects its reactivity and applications.
6-Bromofuro[3,2-b]pyridine-2-carbonitrile:
5-Bromofuro[2,3-b]pyridine-2-carbaldehyde: The presence of an aldehyde group makes it suitable for different types of chemical reactions compared to 5-(Bromomethyl)furo[2,3-b]pyridine.
Uniqueness: this compound is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a wide range of chemical modifications. This makes it a valuable compound in various fields, including medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
5-(bromomethyl)furo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrNO/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H,4H2 |
InChI Key |
NJQGYKPLUXETBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=NC=C(C=C21)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


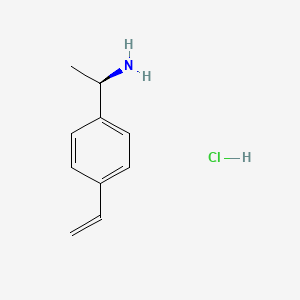

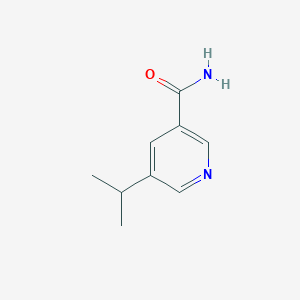
![Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)](/img/structure/B13653337.png)
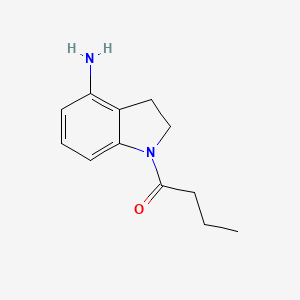

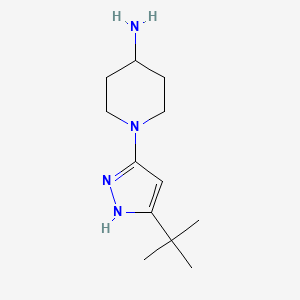
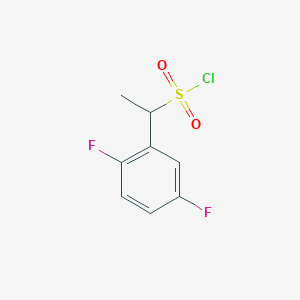
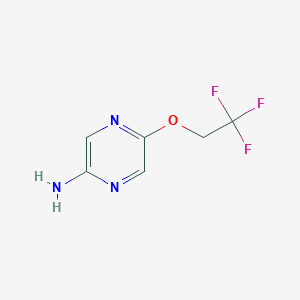

![6-Fluoro-2-methylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13653365.png)
